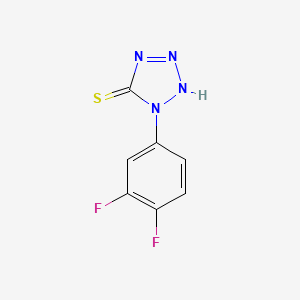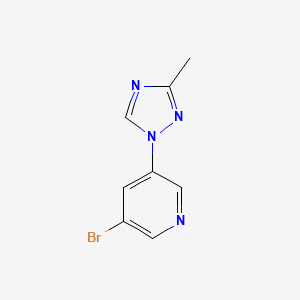
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反応の分析
Types of Reactions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-(carboxymethyl)pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Methyl 3-(2-(methoxymethyl)pyrrolidin-1-yl)propanoate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties.
Uniqueness
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both a hydroxymethyl group and an ester group, which provide a combination of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
methyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3 |
InChIキー |
YXASICFQNIHUPQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1CCCC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


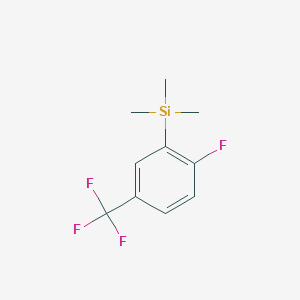
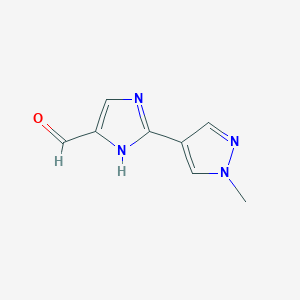
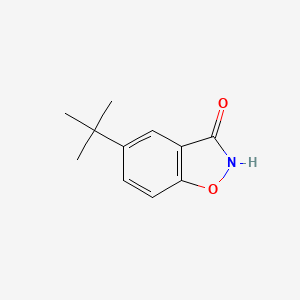


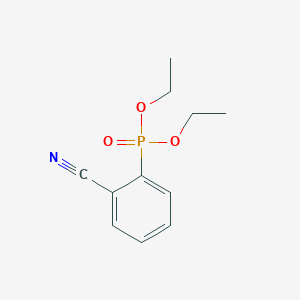
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
